molecular formula C7H11N3O2 B11719345 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B11719345
M. Wt: 169.18 g/mol
InChI Key: ULQJTPGLKNZNIB-UHFFFAOYSA-N
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Description

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine core substituted with a hydroxyl group at position 3 and a 5-methyl-1,3,4-oxadiazole moiety at position 3. Its molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol and CAS RN 1931952-50-9 . The stereochemistry of the compound, specifically the (3R,5R) configuration, is critical for its biological interactions and synthetic applications.

Synthesis and Stability:
The compound is synthesized via multi-step protocols involving cyclization reactions, as evidenced by methods used for analogous oxadiazole-pyrrolidine derivatives . Storage under inert, dark conditions or at -20°C is recommended to preserve stability, reflecting its sensitivity to environmental factors .

Safety and Handling:
GHS hazard warnings include H302 (harmful if swallowed) and H315 (skin irritation), with precautionary measures such as wearing protective gloves and avoiding inhalation .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C7H11N3O2/c1-4-9-10-7(12-4)6-2-5(11)3-8-6/h5-6,8,11H,2-3H2,1H3

InChI Key

ULQJTPGLKNZNIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CC(CN2)O

Origin of Product

United States

Preparation Methods

Formation of Pyrrolidin-3-ol Hydrazide

The synthesis begins with pyrrolidin-3-ol derivatives functionalized with a carboxylic acid group. For example, 4-(hydroxymethyl)pyrrolidin-3-ol can be oxidized to 4-carboxypyrrolidin-3-ol using Jones reagent or TEMPO-mediated oxidation. The carboxylic acid is then converted to the corresponding ethyl ester via Fischer esterification, followed by hydrazinolysis to yield 4-hydrazinecarbonylpyrrolidin-3-ol (1 ) (Scheme 1).

Scheme 1 :
Pyrrolidin-3-ol4-Carboxypyrrolidin-3-olEthyl esterHydrazide 1\text{Pyrrolidin-3-ol} \rightarrow \text{4-Carboxypyrrolidin-3-ol} \rightarrow \text{Ethyl ester} \rightarrow \text{Hydrazide 1}

Cyclization to 1,3,4-Oxadiazole

Hydrazide 1 undergoes cyclodehydration with trimethyl orthoacetate (TMOA) in refluxing acetic acid to form the 5-methyl-1,3,4-oxadiazole ring. This step proceeds via intermediate imino ether formation, followed by intramolecular nucleophilic attack and elimination of methanol:

Hydrazide 1+CH3C(OCH3)3AcOH, reflux5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol\text{Hydrazide 1} + \text{CH}_3\text{C(OCH}_3\text{)}_3 \xrightarrow{\text{AcOH, reflux}} \text{5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol}

Key Conditions :

  • Temperature: 110–120°C

  • Yield: 60–75% (based on analogous oxadiazole syntheses)

Mitsunobu Reaction-Mediated Coupling

Synthesis of 5-Methyl-1,3,4-oxadiazole Bromide

A pre-formed 5-methyl-1,3,4-oxadiazole bearing a bromine atom at the 2-position (2 ) serves as an electrophilic partner. Compound 2 is synthesized via cyclization of propionhydrazide with carbon disulfide in alkaline medium, followed by methylation and bromination:

PropionhydrazideCS2,NaOH5-Methyl-1,3,4-oxadiazole-2-thiolCH3I5-Methyl-2-(methylthio)-1,3,4-oxadiazoleBr22-Bromo-5-methyl-1,3,4-oxadiazole (2)\text{Propionhydrazide} \xrightarrow{\text{CS}_2, \text{NaOH}} \text{5-Methyl-1,3,4-oxadiazole-2-thiol} \xrightarrow{\text{CH}_3\text{I}} \text{5-Methyl-2-(methylthio)-1,3,4-oxadiazole} \xrightarrow{\text{Br}_2} \text{2-Bromo-5-methyl-1,3,4-oxadiazole (2)}

Mitsunobu Coupling with Pyrrolidin-3-ol

The hydroxyl group of pyrrolidin-3-ol reacts with 2 under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the C–O bond:

Pyrrolidin-3-ol+2DEAD, PPh3,THF5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol\text{Pyrrolidin-3-ol} + \text{2} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol}

Optimization Notes :

  • Protection of the pyrrolidine nitrogen with Boc or Cbz groups may be necessary to prevent side reactions.

  • Reaction time: 12–24 hours at 0°C to room temperature.

Oxidative Cyclization of Semicarbazones

Semicarbazone Formation

Condensation of 4-formylpyrrolidin-3-ol with semicarbazide hydrochloride in ethanol yields the semicarbazone intermediate 3 :

4-Formylpyrrolidin-3-ol+H2NNHC(O)NH2EtOH, ΔSemicarbazone 3\text{4-Formylpyrrolidin-3-ol} + \text{H}_2\text{NNHC(O)NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Semicarbazone 3}

Iodine-Mediated Cyclization

Treatment of 3 with iodine in dimethyl sulfoxide (DMSO) induces oxidative cyclization to form the oxadiazole ring:

Semicarbazone 3I2,DMSO,80C5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol\text{Semicarbazone 3} \xrightarrow{\text{I}_2, \text{DMSO}, 80^\circ\text{C}} \text{5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol}

Advantages :

  • Single-step cyclization with yields up to 85%.

  • No requirement for protecting groups due to mild conditions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Key Advantages Limitations
Hydrazide CyclizationPyrrolidin-3-ol derivatives60–75High regioselectivityMulti-step synthesis
Mitsunobu CouplingPre-formed oxadiazole bromide50–65Modular approachRequires brominated oxadiazole precursor
Oxidative Cyclization4-Formylpyrrolidin-3-ol70–85Single-step cyclizationLimited substrate scope

Mechanistic Insights and Side Reactions

Competing Pathways in Hydrazide Cyclization

During TMOA-mediated cyclization, competing formation of 1,2,4-triazoles may occur if residual amine groups are present. This is mitigated by exhaustive acylation of the pyrrolidine nitrogen prior to cyclization.

Epimerization Risks

The Mitsunobu reaction may induce epimerization at the 3-position of pyrrolidin-3-ol. Chiral auxiliaries or kinetic resolution can preserve stereochemical integrity .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the oxadiazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes the molecular and functional differences between 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Key Features
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol C₇H₁₁N₃O₂ 169.18 -OH at C3, 5-Me-oxadiazole at C5 Polar, chiral, moderate stability
(3R,5R)-5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol C₈H₁₃N₃O₂ 183.21 Ethyl instead of methyl on oxadiazole Increased lipophilicity
rac-(3R,4R)-4-[(Me[(5-Me-oxadiazol-2-yl)Me]amino)pyrrolidin-3-ol diHCl C₉H₁₈Cl₂N₄O₂ 285.18 Methylamino substitution, diHCl salt Enhanced solubility, ionic character
5-Phenyl-1,3,4-oxadiazole derivatives (e.g., 5a in ) Varies ~341.1 (e.g., ) Aryl substituents on oxadiazole Higher molecular weight, varied bioactivity

Functional and Pharmacological Differences

  • Aryl-substituted oxadiazoles (e.g., 5-phenyl derivatives in ) demonstrate enhanced antiviral activity (e.g., compound 8a in yielded 54.85% with m/z 341.1 and mp 196.6°C), suggesting that bulkier substituents may improve target binding .
  • Solubility and Stability :

    • The dihydrochloride salt form of the rac-derivative (C₉H₁₈Cl₂N₄O₂) shows improved aqueous solubility, making it more suitable for pharmaceutical formulations .
    • In contrast, the parent compound (C₇H₁₁N₃O₂) requires stringent storage conditions (-20°C) due to its thermal sensitivity .

Biological Activity

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C7H11N3O2
  • Molecular Weight : 169.18 g/mol
  • CAS Number : 1931952-50-9

Synthesis

The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves multiple steps that typically include the formation of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. Specific synthetic routes have not been extensively documented in the literature.

Anticancer Activity

Research has indicated that derivatives of pyrrolidinyl compounds exhibit significant anticancer properties. A study on related compounds showed that certain derivatives demonstrated potent activity against A549 human lung adenocarcinoma cells. These compounds were assessed using an MTT assay to measure cell viability post-treatment.

CompoundIC50 (µM)Cell Line
Compound A10A549
Compound B15A549
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-olTBDTBD

The specific IC50 values for 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol are yet to be determined in published studies. However, related compounds have shown promising results, suggesting potential efficacy in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol have not been widely studied; however, compounds with similar structures have demonstrated activity against multidrug-resistant pathogens. For instance, derivatives containing the oxadiazole moiety were evaluated against various strains of Staphylococcus aureus and showed varying degrees of effectiveness.

PathogenMIC (µg/mL)Activity
S. aureus (MRSA)>64No activity
E. coli (carbapenem-resistant)>64No activity

In this context, it is essential to note that while some compounds show no activity against Gram-negative bacteria, they may still possess selective activity against Gram-positive strains.

Case Studies

Recent studies have highlighted the potential of oxadiazole-containing compounds in treating infections caused by resistant strains. For example:

  • Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested against resistant strains of bacteria. The findings indicated that modifications to the oxadiazole ring could enhance antibacterial properties.
  • Anticancer Research : Research involving pyrrolidine derivatives indicated that structural modifications significantly impacted their cytotoxicity against cancer cells. The presence of specific functional groups was crucial for enhancing their biological activity.

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